molecular formula C24H22ClN5O3S B3414334 N-(2-chlorobenzyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 946321-96-6

N-(2-chlorobenzyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B3414334
CAS No.: 946321-96-6
M. Wt: 496 g/mol
InChI Key: WVTYALYDVAPKLY-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a thiazolo[4,5-d]pyridazine derivative characterized by a 2-chlorobenzyl acetamide substituent and a morpholino group at position 2 of the fused heterocyclic core. The compound’s structural complexity arises from its thiazolo-pyridazine scaffold, which is substituted with a phenyl group at position 7 and a morpholine ring at position 2.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(2-morpholin-4-yl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN5O3S/c25-18-9-5-4-8-17(18)14-26-19(31)15-30-23(32)21-22(20(28-30)16-6-2-1-3-7-16)34-24(27-21)29-10-12-33-13-11-29/h1-9H,10-15H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTYALYDVAPKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NCC4=CC=CC=C4Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several derivatives in the thiazolo[4,5-d]pyridazine and related heterocyclic families. Key comparisons are outlined below:

Core Scaffold Variations

Compound Name Substituents (R1, R2, R3) Key Structural Differences Potential Impact on Properties
Target Compound R1: 2-chlorobenzyl; R2: morpholino; R3: phenyl Baseline structure Balanced lipophilicity due to morpholino and chlorobenzyl groups
N-(4-Fluorobenzyl)-2-[7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide R1: 4-fluorobenzyl; R2: pyrrolidinyl; R3: 4-fluorophenyl Fluorine substituents enhance electronegativity; pyrrolidinyl (5-membered) vs. morpholino (6-membered) Increased metabolic stability (fluorine) but reduced solubility (pyrrolidinyl lacks oxygen)
N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide R1: 4-chlorophenyl; R2: methyl; R3: thienyl Thienyl substitution at R3; methyl at R2 Lower steric bulk (methyl) may improve binding to hydrophobic pockets; thienyl enhances π-π stacking

Pharmacological and Physicochemical Properties

Property Target Compound Pyrrolidinyl Analog Thienyl-Methyl Analog
LogP ~3.2 (predicted) ~3.5 (higher lipophilicity due to fluorine) ~2.8 (thienyl reduces hydrophobicity)
Solubility Moderate (morpholino enhances aqueous solubility) Low (pyrrolidinyl lacks oxygen) Moderate (thienyl improves polarity)
Binding Affinity (hypothetical) High for kinase targets (morpholino mimics ATP ribose) Moderate (pyrrolidinyl less optimal) Variable (thienyl may enhance selectivity)

Research Findings and Limitations

  • Target Compound: No direct biological data are available in the provided evidence. For example, fluorinated derivatives (e.g., ) often exhibit enhanced bioavailability and target engagement .
  • Morpholino vs. Pyrrolidinyl: Morpholino’s oxygen atom improves solubility and hydrogen-bonding capacity, critical for intracellular target penetration .
  • Thienyl Substitution : Thiophene-containing analogs (e.g., ) may exhibit altered metabolic stability compared to phenyl-substituted derivatives due to sulfur’s electron-rich nature.

Notes

Data Gaps : Specific pharmacological data for the target compound are absent in the reviewed evidence. Further studies on its kinase selectivity, toxicity, and in vivo efficacy are needed.

Synthetic Challenges: The morpholino group’s introduction may require optimized coupling conditions to avoid side reactions .

Comparative Limitations : The thienyl-substituted analog represents a structurally distinct subclass; direct comparisons are tentative without empirical data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chlorobenzyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-chlorobenzyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

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